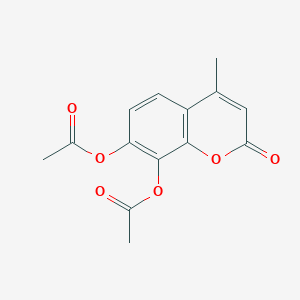

7,8-Diacetoxy-4-methylcoumarin

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

68454-15-9 |

|---|---|

分子式 |

C14H12O6 |

分子量 |

276.24 g/mol |

IUPAC名 |

(8-acetyloxy-4-methyl-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C14H12O6/c1-7-6-12(17)20-13-10(7)4-5-11(18-8(2)15)14(13)19-9(3)16/h4-6H,1-3H3 |

InChIキー |

BENRIKOGQFXSRY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |

同義語 |

7,8-diacetoxy-4-methylcoumarin DA-methylcoumarin |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of 7,8 Diacetoxy 4 Methylcoumarin

Classical and Contemporary Synthetic Routes for 7,8-Diacetoxy-4-methylcoumarin

The traditional pathway to this compound involves the initial construction of the 4-methylcoumarin (B1582148) scaffold, specifically the 7,8-dihydroxy precursor, which is then acetylated.

The Pechmann condensation is a cornerstone method for synthesizing coumarins and their derivatives. unlp.edu.arresearchgate.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netslideshare.net For the synthesis of the direct precursor to this compound, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC), the Pechmann reaction is carried out using pyrogallol (B1678534) as the phenolic starting material and ethyl acetoacetate (B1235776) as the β-ketoester. nih.govsemanticscholar.org

The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the benzo-α-pyrone ring system characteristic of coumarins. researchgate.netnih.govjetir.org While effective, classical Pechmann condensation often requires harsh conditions and stoichiometric amounts of strong acids, which can lead to waste generation. researchgate.net

Variants of the Pechmann reaction have been developed to overcome these limitations. These include the use of various Lewis acid catalysts like indium(III) chloride (InCl₃), aluminum chloride (AlCl₃), and tin(II) chloride (SnCl₂·2H₂O), which can promote the reaction, sometimes under milder conditions. rasayanjournal.co.inmdpi.com

Table 1: Selected Catalysts for Pechmann Condensation in 4-Methylcoumarin Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Pyrogallol, Ethyl acetoacetate | Room Temperature | Good | nih.govsemanticscholar.org |

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to Room Temp | Excellent | jetir.org |

| InCl₃ (3 mol%) | m-Aminophenol, Ethyl acetoacetate | Ball Mill, Room Temp | 92% | mdpi.com |

| SnCl₂·2H₂O (10 mol%) | Resorcinol, Ethyl acetoacetate | Microwave, Solvent-free | Moderate-High | rasayanjournal.co.in |

| AlCl₃ (10 mol%) | Resorcinol, Ethyl acetoacetate | Microwave, Solvent-free | Moderate-High | rasayanjournal.co.in |

This table is for illustrative purposes, showing catalysts used for the synthesis of various 4-methylcoumarin cores.

Once 7,8-dihydroxy-4-methylcoumarin (DHMC) is synthesized, the next step is the acetylation of its two hydroxyl groups at the C-7 and C-8 positions to yield this compound. nih.govsemanticscholar.org A standard and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). nih.govsemanticscholar.org The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. This chemical acetylation process generally leads to the complete acetylation of both phenolic hydroxyl groups, resulting in the desired diacetoxy derivative. nih.govresearchgate.net

While chemical acetylation is straightforward for producing the di-substituted product, contemporary research has also explored enzymatic methods for more controlled, regioselective acylation. For instance, lipases have been used to selectively acylate one of the two hydroxyl groups of DHMC. nih.govresearchgate.net The lipase (B570770) from Rhizopus oryzae (ROL) suspended in tetrahydrofuran (B95107) (THF) has been shown to regioselectively acylate the C-8 hydroxyl group, yielding 8-acetoxy-7-hydroxy-4-methylcoumarin. nih.gov Achieving the diacetylated product chemically, however, remains a standard and efficient route. nih.govsemanticscholar.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial Pechmann condensation, optimization involves screening various acid catalysts, adjusting reaction temperatures, and modifying reactant molar ratios. jetir.orgacs.org For example, studies on the synthesis of 7-hydroxy-4-methylcoumarin found that while several Lewis acids can catalyze the reaction, concentrated sulfuric acid often provides excellent yields under optimized temperature control. jetir.orgrasayanjournal.co.in In the synthesis of 5,7-dihydroxy-4-methylcoumarin, optimal conditions were found to be a 1:1.6 molar ratio of phloroglucinol (B13840) to ethyl acetoacetate at 140°C for 4 hours, achieving a 66% yield. acs.org

For the subsequent acetylation step, ensuring the complete conversion of DHMC to the diacetoxy form requires an adequate excess of acetic anhydride and sufficient reaction time. The purity of the final product is typically ensured through recrystallization from a suitable solvent, such as methanol (B129727) or ethanol. unlp.edu.ar

Regioselective Acetylation Strategies for 7,8-Dihydroxy-4-methylcoumarin Precursors

Green Chemistry Approaches in the Synthesis of Coumarin (B35378) Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for coumarins. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement. researchgate.netoup.com These reactions are often carried out by heating a mixture of reactants without any solvent, which simplifies work-up procedures, reduces environmental waste, and can lead to higher yields and shorter reaction times. unlp.edu.arorganic-chemistry.org The Pechmann condensation has been successfully performed under solvent-free conditions using catalysts like Wells-Dawson heteropolyacid, yielding 4-substituted coumarins at 130°C with good to excellent results. unlp.edu.ar

Mechanochemical methods, such as ball milling, offer another solvent-free alternative that uses mechanical energy to initiate reactions. mdpi.comrsc.org This technique can promote Pechmann condensations at ambient temperature, avoiding the need for high-temperature heating. rsc.org For instance, various 4-methylcoumarins have been synthesized in high yields using a high-speed ball mill mixer with a catalytic amount of InCl₃ under solvent-free conditions. mdpi.com Furthermore, some coumarin syntheses have been developed to proceed without any catalyst, relying on thermal conditions or the inherent reactivity of the starting materials, often in eco-friendly media like water. mdpi.comtandfonline.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comarabjchem.org In the context of coumarin synthesis, microwave irradiation has been shown to dramatically reduce reaction times for the Pechmann condensation from hours to minutes, often with improved yields compared to conventional heating methods. mdpi.commdpi.com

This rapid and efficient one-pot synthesis can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com For example, the synthesis of coumarin derivatives using FeF₃ as a catalyst under solvent-free microwave irradiation provides high yields, quick isolation of products, and excellent chemoselectivity. mdpi.com This combination of microwave technology with solvent-free conditions represents a convenient, clean, and fast alternative for the synthesis of the 4-methylcoumarin scaffold. unlp.edu.armdpi.com

Table 2: Comparison of Conventional and Green Synthesis Methods for Coumarin Core

| Method | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Pechmann | Conc. H₂SO₄, heating | Several hours to overnight | Well-established, effective for many substrates | nih.govjetir.org |

| Solvent-Free (Heating) | Solid catalyst (e.g., Wells-Dawson acid), 130°C | 15-60 minutes | No hazardous solvents, reduced waste, faster | unlp.edu.ar |

| Solvent-Free (Ball Mill) | Catalyst (e.g., InCl₃), room temperature | 10-60 minutes | Ambient temperature, no solvent, high efficiency | mdpi.comrsc.org |

| Microwave-Assisted | Catalyst (e.g., FeF₃), solvent-free | 2-10 minutes | Extremely rapid, high yields, energy efficient | mdpi.commdpi.com |

Biocatalytic Transformations (e.g., using lipases for selective acylation/deacetylation)

Biocatalytic methods, particularly those employing lipases, offer a highly selective approach for the acylation and deacetylation of polyhydroxylated coumarins. Research into the enzymatic modification of this compound (DAMC) and its precursor, 7,8-dihydroxy-4-methylcoumarin (DHMC), has revealed specific regioselectivity.

While phenolic hydroxyl groups can be challenging substrates for lipase-catalyzed acylation due to lower nucleophilicity, studies have successfully employed this method on DHMC. researchgate.net The lipase from Rhizopus oryzae (ROL) has been identified as an effective biocatalyst for the regioselective acylation of DHMC. researchgate.netthegoodscentscompany.com When DHMC is treated with various acid anhydrides in the presence of ROL, acylation occurs selectively at the C-8 hydroxyl group, yielding 8-acyloxy-7-hydroxy-4-methylcoumarins. researchgate.netthegoodscentscompany.comnih.gov This selectivity is noteworthy because chemical methods often lack such precision. The yield of these mono-acylated products tends to decrease as the acyl chain length increases. researchgate.net

Conversely, the enzymatic deacetylation of DAMC has proven to be less straightforward. Investigations using several lipases, including Lipozyme® TL IM, porcine pancreatic lipase (PPL), Candida rugosa lipase (CRL), and ROL, in the presence of an acyl scavenger like n-butanol, did not produce significant quantities of any deacetylated product. researchgate.netnih.gov In one study, only very low yields of a monoacetoxy, monohydroxy 4-methylcoumarin were observed. thegoodscentscompany.com This resistance to enzymatic deacetylation contrasts with the successful selective deacetylation of other benzopyranones, where lipases from PPL and Candida cylindracea have been used to hydrolyze specific acetoxy groups. researchgate.net

Table 1: Regioselective Acylation of 7,8-Dihydroxy-4-methylcoumarin (DHMC) by Rhizopus oryzae Lipase (ROL)

| Acylating Agent (Acid Anhydride) | Product | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | 8-Acetoxy-7-hydroxy-4-methylcoumarin | 12 | 85 | researchgate.net |

| Propionic anhydride | 7-Hydroxy-8-propionyloxy-4-methylcoumarin | 18 | 82 | researchgate.net |

| Butyric anhydride | 8-Butyryloxy-7-hydroxy-4-methylcoumarin | 24 | 75 | researchgate.net |

| Valeric anhydride | 7-Hydroxy-4-methyl-8-valeryloxycoumarin | 30 | 70 | researchgate.net |

| Hexanoic anhydride | 8-Hexanoyloxy-7-hydroxy-4-methylcoumarin | 36 | 65 | researchgate.net |

| Heptanoic anhydride | 8-Heptanoyloxy-7-hydroxy-4-methylcoumarin | 40 | 60 | researchgate.net |

Data derived from a study on the biocatalytic synthesis of partial esters of DHMC. researchgate.net The reactions were conducted in tetrahydrofuran (THF) at 45 °C. researchgate.net

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been the subject of various derivatization strategies to explore structure-activity relationships (SAR), particularly for anticancer and antioxidant activities. Modifications have targeted the acetoxy groups and the pyran-2-one ring.

The nature of the substituent at the C-7 and C-8 positions significantly influences biological activity. The parent compound, 7,8-dihydroxy-4-methylcoumarin (DHMC), often serves as a benchmark. SAR studies have shown that acetylation of the hydroxyl groups to form DAMC can modulate activity. For instance, in some cancer cell lines, the dihydroxy form (DHMC) exhibits greater selective toxicity than the diacetoxy form (DAMC), suggesting that the free hydroxyls are important for the cytotoxic effect. semanticscholar.org Conversely, for anti-inflammatory activity, both the monoacetylated derivative, 8-acetoxy-4-methylcoumarin, and the diacetylated DAMC were found to be potent. kthmcollege.ac.in

Further modifications include replacing the acetyl groups with longer alkyl chains. The synthesis of 7,8-dipropoxy- and 7,8-dibutoxy-4-methylcoumarin has been reported. sathyabama.ac.ingrafiati.com When comparing the acetoxy, propoxy, and butoxy derivatives for their ability to modulate certain enzymes via a transacetylase mechanism, the acetoxy derivatives demonstrated the highest efficacy. sathyabama.ac.in

Modifications to the pyran-2-one ring, especially at the C-3 and C-6 positions, have been extensively explored to develop analogues with enhanced biological profiles.

C-3 Position: The introduction of substituents at the C-3 position has a profound impact on the anticancer activity of the 7,8-dihydroxy and 7,8-diacetoxy frameworks. An SAR study of 27 different 4-methylcoumarin derivatives revealed that 7,8-dihydroxy-4-methylcoumarins bearing long alkyl chains (like an n-decyl chain) at the C-3 position were the most potent cytotoxic agents against several human cancer cell lines. semanticscholar.orgrsc.org The second most active subgroup identified was the 7,8-diacetoxy-4-methylcoumarins (DAMCs) substituted with ethoxycarbonylmethyl or ethoxycarbonylethyl moieties at the C-3 position. semanticscholar.orgrsc.org The introduction of an ethoxycarbonylethyl group at C-3 was also found to increase the antioxidant capacity of both DHMC and DAMC. uri.edu Furthermore, attaching aryl groups to the C-3 position has yielded compounds with selective cytotoxicity; for example, 7,8-diacetoxy-3-(4-methylsulfonylphenyl)coumarin was identified as a selective cytotoxic agent in a prostate cancer cell line. scispace.com

C-6 Position: The introduction of a carboxylic acid group onto the benzenoid ring of DAMC has also been investigated. The synthesis of this compound-6-carboxylic acid showed that the addition of this group had little to no effect on the molecule's activity in a transacetylase-mediated inhibition assay when compared to the parent DAMC. sathyabama.ac.in

Table 2: Structure-Activity Relationship (SAR) of this compound Analogues

| Parent Scaffold | Position of Modification | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin | C-3 | n-Decyl chain | Most potent cytotoxicity against K562, LS180, and MCF-7 cancer cells. | semanticscholar.orgrsc.org |

| This compound | C-3 | Ethoxycarbonylmethyl or Ethoxycarbonylethyl | Second most active subgroup for cytotoxicity; increased antioxidant capacity. | semanticscholar.orgrsc.orguri.edu |

| This compound | C-3 | 4-Methylsulfonylphenyl | Selective cytotoxic activity against PC-3 prostate cancer cells. | scispace.com |

| This compound | C-6 | Carboxylic acid | Hardly affected TAase-mediated catalytic activity compared to DAMC. | sathyabama.ac.in |

The incorporation of heterocyclic rings into the coumarin framework is a common strategy to generate novel compounds with diverse biological activities. For the 7,8-dioxygenated-4-methylcoumarin scaffold, these syntheses typically start from the more reactive precursor, 7,8-dihydroxy-4-methylcoumarin (DHMC), or its functionalized derivatives, rather than from DAMC directly.

Several strategies have been employed:

Triazole Synthesis: An efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles involves a copper(II)-catalyzed click reaction using a propargylated coumarin derivative and an azide. researchgate.net This approach can be applied to DHMC to create coumarin-triazole hybrids. researchgate.netthegoodscentscompany.com Another route involves synthesizing Schiff bases from 8-formyl-7-hydroxy-4-methylcoumarin and substituted triazoles. nih.gov

Pyrazole Synthesis: Pyrazole-containing coumarins have been synthesized from 8-acetyl-7-hydroxy-4-methylcoumarin. sathyabama.ac.in The process involves converting the acetyl group into a hydrazone, which is then cyclized via Vilsmeier-Haack formylation to yield the 1-aryl-1H-pyrazole-4-carbaldehyde moiety attached to the coumarin core. sathyabama.ac.inselleckchem.com

Fused Heterocycle Synthesis: Fused pyranocoumarins, such as pyrano[3,2-g]chromene derivatives, have been prepared from 7,8-dihydroxy-3-alkyl-4-methylcoumarins. jst.go.jp This synthesis involves a reaction with 2-methyl-3-buten-2-ol (B93329) in the presence of an acid catalyst, leading to the formation of a new pyran ring fused to the benzenoid part of the coumarin. jst.go.jp

These examples demonstrate the versatility of the DHMC scaffold in generating complex heterocyclic derivatives for potential therapeutic applications.

Substituent Effects on the Pyran-2-one Ring (e.g., C3, C6)

Prodrug Design and Bioprecursor Approaches Based on this compound

This compound (DAMC) is considered a bioprecursor prodrug. Its design allows for conversion within the body to its active metabolite, 7,8-dihydroxy-4-methylcoumarin (DHMC), which is responsible for many of its pharmacological effects, including potent antioxidant and neuroprotective activities. The acetylation of the hydroxyl groups in DHMC to form DAMC can improve its physicochemical properties for delivery, after which in vivo bioactivation releases the active compound.

The primary mechanism for the bioactivation of DAMC is hydrolysis mediated by endogenous esterases. A novel deacetylase enzyme has been identified in rat liver microsomes that specifically catalyzes the deacetylation of DAMC to form DHMC. nih.gov This enzyme's activity is not found in the hepatic cytosol or in extrahepatic tissues, suggesting a specific role for the liver in this bioactivation process. nih.gov The enzyme exhibits hyperbolic kinetics, and its characteristics have been determined through in vitro assays. nih.gov

Table 3: Kinetic Parameters of Rat Liver Microsomal Deacetylase for this compound (DAMC)

| Parameter | Value | Reference |

|---|---|---|

| Substrate | This compound (DAMC) | nih.gov |

| Km (Michaelis constant) | 1250 µM | nih.gov |

| Vmax (Maximum velocity) | 500 units* | nih.gov |

| Optimal pH | 7.5 | nih.gov |

*Units are defined by the specific enzyme assay used in the study. nih.gov

In addition to simple hydrolysis, an alternative bioactivation pathway has been discovered involving a unique membrane-bound enzyme known as acetoxy drug: protein transacetylase (TAase). thegoodscentscompany.comsathyabama.ac.in This enzyme, later identified as having activity associated with Calreticulin (B1178941) (CRTAase), catalyzes the transfer of acetyl groups from DAMC directly to receptor proteins, such as glutathione (B108866) S-transferase (GST) and cytochrome P-450. thegoodscentscompany.comnih.gov This process modulates the activity of these proteins and also results in the formation of a monoacetoxy, monohydroxy 4-methylcoumarin. thegoodscentscompany.com The deacetylated product, DHMC, does not exhibit the same effects, underscoring the role of DAMC as a precursor for these acetylation-mediated events.

Mechanistic Investigations of 7,8 Diacetoxy 4 Methylcoumarin in Biological Systems in Vitro & Cellular Focus

Enzymatic Hydrolysis and Metabolism in Cell-Based Models

The biological activities of 7,8-Diacetoxy-4-methylcoumarin (DAMC) are intrinsically linked to its metabolic transformation within cellular systems. As a di-acetylated compound, DAMC functions as a prodrug, requiring enzymatic hydrolysis to release its active metabolite. This process is primarily mediated by intracellular esterases.

The conversion of DAMC to its active form is catalyzed by esterase enzymes. Research has identified a novel microsomal deacetylase in rat liver that is responsible for the deacetylation of diacetoxy 4-methylcoumarins. researchgate.netnih.gov This enzyme's activity is not found in the hepatic cytosol or in extrahepatic tissues, suggesting a specific localization within the liver's microsomal fraction. researchgate.netnih.gov The process involves the hydrolytic cleavage of the two acetyl groups from the DAMC molecule. researchgate.netmdpi.com

In addition to microsomal deacetylases, the endoplasmic reticulum resident protein Calreticulin (B1178941) (CRT) has been shown to possess transacetylase activity in the presence of DAMC. researchgate.net CRT can catalyze the transfer of acetyl groups from DAMC to other receptor proteins, a process that modulates the activity of those proteins. mdpi.comresearchgate.net This transacetylation is a rapid process, observable within 30 minutes of incubation. researchgate.net The enzymatic hydrolysis can also be studied using lipases, such as that from Rhizopus oryzae, which can perform deacetylation reactions on DAMC. mdpi.comnih.gov The enzymatic action within liver microsomes converts DAMC to its dihydroxy derivative, which is a key step for its subsequent biological actions. researchgate.net

The primary active metabolite resulting from the deacetylation of DAMC is 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC). researchgate.nettandfonline.comcore.ac.uk This conversion is essential, as DHMC is the molecule largely responsible for the observed biological effects. researchgate.netnih.gov While DAMC itself shows activity, including antioxidant properties and the ability to inhibit lipid peroxidation, its potency is often linked to its conversion to DHMC. core.ac.ukebi.ac.uk

DHMC is a bioactive compound with a distinct pharmacological profile characterized by its potent antioxidant and radical-scavenging properties. biosynth.comselleckchem.comnih.gov It has been shown to protect cells from oxidative stress. biosynth.comnih.gov The biological relevance of DHMC is significant, particularly in the context of cancer research, where it has been identified as a potent anticancer agent that induces apoptosis in various cancer cell lines, including human lung adenocarcinoma and leukemia cells. tandfonline.comnih.govconicet.gov.ar Studies have demonstrated that DHMC's cytotoxic activity can be selective for malignant cells. conicet.gov.ar Furthermore, the substitution of hydroxyl groups with acetoxy groups, as in DAMC, has been found to reduce the cytotoxic activity compared to the parent DHMC, underscoring the importance of the dihydroxy form for this effect. tandfonline.com

Kinetic studies have been performed to characterize the enzymatic hydrolysis of DAMC. A novel deacetylase found in rat liver microsomes demonstrates hyperbolic kinetics with DAMC as the substrate. researchgate.netnih.gov This indicates a specific enzyme-substrate interaction that follows the Michaelis-Menten model. The enzyme exhibits an optimal pH of 7.5. researchgate.netnih.gov

Detailed kinetic parameters for this enzyme have been determined, providing insight into its efficiency and affinity for DAMC. researchgate.netnih.gov

| Enzyme | Source | Substrate | Km (μM) | Vmax (units) | pH Optimum | Reference |

|---|---|---|---|---|---|---|

| DAMC Deacetylase | Rat Liver Microsomes | This compound (DAMC) | 1250 | 500 | 7.5 | researchgate.netnih.gov |

A unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of 7,8-dihydroxy-4-methylcoumarin per minute under the assay conditions.

Identification of Active Metabolites and their Biological Relevance

Modulation of Cellular Signaling Pathways

This compound has demonstrated significant antiproliferative effects in various human tumor cell lines by inducing apoptosis and modulating the cell cycle. ebi.ac.ukaacrjournals.orgnih.gov In human non-small cell lung cancer A549 cells, DAMC inhibits cell proliferation and induces apoptosis in a dose-dependent manner. aacrjournals.orgnih.gov Similar cytotoxic and apoptotic effects have been observed in other cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231). iiarjournals.org

The induction of apoptosis is a key mechanism of DAMC's anticancer activity. This is confirmed by annexin-V assays and flow cytometric analysis. ebi.ac.uknih.gov Furthermore, DAMC can cause cell cycle arrest. For instance, a derivative of DAMC, 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)coumarin, was found to arrest PC-3 cells at the G0/G1 phase of the cell cycle. iiarjournals.org Another related compound caused cell cycle arrest at different phases in A549 cells. iiarjournals.org Interestingly, DAMC has been observed to exhibit little cytotoxicity towards normal, non-malignant cells like peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. ebi.ac.uknih.gov

| Compound | Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|---|

| This compound (DAMC) | A549 (Human lung adenocarcinoma) | Inhibition of proliferation, induction of apoptosis | IC50 of 160 µg/ml; dose-dependent effect. | ebi.ac.ukaacrjournals.orgnih.gov |

| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)coumarin | PC-3 (Human prostate cancer) | Selective cytotoxicity, cell cycle arrest, apoptosis | Arrested cells at G0/G1 phase. | iiarjournals.org |

| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Human lung adenocarcinoma) | Cytotoxicity, cell cycle arrest, apoptosis | Associated with disruption of mitochondrial membrane potential. | iiarjournals.org |

The apoptotic process initiated by DAMC and its derivatives predominantly proceeds through the mitochondrial-mediated (intrinsic) pathway. aacrjournals.orgnih.gov This pathway is characterized by specific molecular events centered on the mitochondria. Treatment of cancer cells with DAMC leads to a loss in the mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis. researchgate.netnih.goviiarjournals.orgiiarjournals.org

Following the disruption of the MMP, there is a pronounced release of apoptogenic factors from the mitochondria into the cytosol, most notably cytochrome c. aacrjournals.orgnih.gov The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, DAMC treatment activates the initiator caspase-9, which is directly associated with the mitochondrial pathway, without affecting the activity of caspase-8, an initiator caspase of the extrinsic pathway. aacrjournals.org The activation of caspase-9 subsequently leads to the activation of the executioner caspase-3, which carries out the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis. nih.gov The process also involves the alteration of Bcl-2 family proteins, with a downregulation of anti-apoptotic members like Bcl-xL. nih.gov

| Molecular Event | Observation with DAMC/Derivative Treatment | Affected Cell Line(s) | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential (MMP) | Loss/Disruption of MMP | A549, PC-3, BMG-1, KB | researchgate.netnih.goviiarjournals.orgiiarjournals.org |

| Cytochrome c Release | Pronounced release from mitochondria to cytosol | A549 | aacrjournals.orgnih.gov |

| Caspase Activation | Activation of caspase-9 and caspase-3 | A549 | aacrjournals.orgnih.gov |

| Caspase-8 Activity | Not affected | A549 | aacrjournals.org |

| Bcl-2 Family Proteins | Downregulation of Bcl-xL | A549 | nih.gov |

| Pro-apoptotic Regulators | Changes in Bax levels | BMG-1, KB | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation in Cell Lines

Caspase Activation and Cytochrome c Release Studies

The compound this compound (DAMC) has been shown to induce apoptosis in human non-small cell lung cancer A549 cells. nih.gov This process involves the activation of key apoptotic proteins. Treatment with DAMC leads to a significant release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytochrome c in the cytosol is a critical event that initiates the caspase cascade. embopress.org

The release of cytochrome c subsequently triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase. nih.gov The activation of caspase-3 is a central point in the apoptotic pathway, leading to the cleavage of various cellular substrates and ultimately, cell death. embopress.org Studies have confirmed that DAMC treatment results in the activation of both caspase-9 and caspase-3 in A549 cells. nih.gov

Interestingly, while DAMC induces apoptosis through a mitochondrial-mediated pathway involving cytochrome c release, a derivative, 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)coumarin, was found to induce apoptosis in PC-3 prostate cancer cells through a pathway independent of cytochrome c release. researchgate.netiiarjournals.org

Table 1: Effect of this compound on Apoptotic Markers in A549 Cells

| Marker | Effect of DAMC Treatment | Reference |

| Cytochrome c | Pronounced release from mitochondria to cytosol | nih.gov |

| Caspase-9 | Activation | nih.gov |

| Caspase-3 | Activation | nih.gov |

| Mitochondrial Membrane Potential | Alteration | nih.gov |

Cell Cycle Arrest Analysis (e.g., G0/G1, S, G2/M phases)

Investigations into the effects of coumarin (B35378) derivatives on the cell cycle have revealed that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. Specifically, certain coumarin derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.netnih.gov This arrest is a crucial mechanism preceding apoptotic cell death. researchgate.net

For instance, studies on novel coumarin-pyridine hybrids demonstrated their ability to induce G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net Similarly, another natural coumarin, osthole, has been reported to induce G2/M arrest in lung cancer A549 cells. nih.gov While direct studies on this compound's effect on specific cell cycle phases are part of broader research, the general activity of related coumarins suggests a potential for similar mechanisms. For example, a derivative, 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin, was found to cause cell cycle arrest at the G0/G1 phase in PC-3 prostate cancer cells. researchgate.netiiarjournals.org

Table 2: Effect of Coumarin Derivatives on Cell Cycle Phases

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

| Novel coumarin-pyridine hybrids | MCF-7 | G2/M phase arrest | researchgate.net |

| Osthole | A549 | G2/M phase arrest | nih.gov |

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin | PC-3 | G0/G1 phase arrest | researchgate.netiiarjournals.org |

| 7-isopentenyloxycoumarin | Bladder cancer cells | G2/M stage arrest | tandfonline.com |

Effects on Oxidative Stress Responses and Antioxidant Mechanisms in Cellular Models

This compound and its derivatives have demonstrated significant effects on cellular oxidative stress and antioxidant defense systems. These compounds are recognized for their antioxidant and radical scavenging properties. ebi.ac.uk

Reactive Oxygen Species (ROS) Formation Inhibition

Studies have shown that this compound (DAMC) can effectively reduce intracellular levels of reactive oxygen species (ROS). ebi.ac.uknih.gov In human peripheral blood mononuclear cells (PBMCs), DAMC and other polyphenolic acetates were found to significantly decrease oxidative stress by lowering intracellular ROS. ebi.ac.uknih.gov Furthermore, in a cellular model of oxidative stress-induced neurodegeneration using PC12 cells, 4-methylcoumarins with ortho-diacetoxy substituents, including DAMC, showed considerable inhibitory effects against ROS formation. jst.go.jp

However, the role of ROS in DAMC-induced apoptosis appears to be complex. In A549 lung cancer cells, while an increase in ROS levels was observed following treatment with DAMC, the use of an antioxidant pre-treatment did not prevent the induced apoptosis, suggesting the apoptotic effect may occur through ROS-independent pathways in this specific context. nih.govnih.gov In contrast, a derivative, 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin, was shown to induce ROS production in PC-3 prostate cancer cells, which contributed to its cytotoxic action. researchgate.netiiarjournals.org

Table 3: Effect of this compound and Derivatives on ROS

| Compound | Cell Line | Effect on ROS | Reference |

| This compound (DAMC) | Human PBMCs | Significant reduction of intracellular ROS | ebi.ac.uknih.gov |

| 4-Methylcoumarins with ortho-diacetoxy substituents | PC12 cells | Considerable inhibition of ROS formation | jst.go.jp |

| This compound (DAMC) | A549 cells | Increase in ROS levels, but apoptosis is ROS-independent | nih.gov |

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin | PC-3 cells | Induced ROS production | researchgate.netiiarjournals.org |

Regulation of Antioxidant Enzymes and Pathways (e.g., Thioredoxin (TRX) system)

The thioredoxin (Trx) system, a major cellular antioxidant system, is significantly modulated by this compound (DAMC). jcancer.orgmdpi.com This system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), plays a crucial role in maintaining cellular redox homeostasis. mdpi.comuni-regensburg.de

DAMC has been found to augment the expression of Trx in human peripheral blood mononuclear cells (PBMCs). ebi.ac.uknih.gov This upregulation is achieved through the enhanced expression of thioredoxin reductase (TrxR) and a decrease in the expression of the thioredoxin interacting protein (TXNIP), which is an endogenous inhibitor of Trx. ebi.ac.uk The increased expression and activity of Trx enhance the cell's antioxidant potential. ebi.ac.uk This crucial role of Trx in the cellular response to DAMC has been established through real-time RT-PCR analysis. ebi.ac.uknih.gov

Table 4: Regulation of the Thioredoxin System by this compound in PBMCs

| Component of Trx System | Effect of DAMC Treatment | Reference |

| Thioredoxin (Trx) | Augmented expression | ebi.ac.uknih.gov |

| Thioredoxin Reductase (TrxR) | Enhanced expression | ebi.ac.uk |

| Thioredoxin Interacting Protein (TXNIP) | Diminished expression | ebi.ac.uk |

Investigation of Inflammatory Cascade Modulation in Cellular Models

Inhibition of COX-2 and iNOS Expression

This compound (DAMC) has been shown to modulate key enzymes involved in inflammatory pathways, specifically cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), DAMC demonstrated a dose-dependent downregulation of both iNOS and COX-2 expression at both the mRNA and protein levels. researchgate.netgrafiati.com This inhibition of iNOS and COX-2 leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. researchgate.net

Furthermore, research on A549 human lung adenocarcinoma cells has also indicated that DAMC can reduce the expression of COX-2. jst.go.jp The ability of DAMC and related coumarins to inhibit these pro-inflammatory enzymes highlights their potential in modulating inflammatory cascades within cellular systems. researchgate.netjst.go.jp

Table 5: Effect of this compound on Inflammatory Markers

| Cell Line | Inflammatory Marker | Effect of DAMC Treatment | Reference |

| RAW 264.7 macrophages | iNOS expression | Dose-dependent downregulation | researchgate.netgrafiati.com |

| RAW 264.7 macrophages | COX-2 expression | Dose-dependent downregulation | researchgate.netgrafiati.com |

| A549 lung adenocarcinoma cells | COX-2 expression | Reduction | jst.go.jp |

| RAW 264.7 macrophages | Nitric Oxide (NO) production | Downregulation | researchgate.net |

| RAW 264.7 macrophages | Prostaglandin E2 (PGE2) production | Downregulation | researchgate.net |

Suppression of NF-κB Activation

Research indicates that this compound (DAMC) can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammatory responses, cell survival, and proliferation. In a study using human lung adenocarcinoma cells, DAMC was shown to influence NF-κB levels. researchgate.netjst.go.jp Specifically, the apoptogenic effects of DAMC in these cells were linked to the modulation of NF-κB, among other signaling pathways. jst.go.jpkormb.or.kr

Further investigations in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that DAMC, along with its derivatives 7,8-dihydroxy-4-methylcoumarin (DHMC) and 8-acetoxy-4-methylcoumarin (8AMC), could inhibit the expression of phosphorylated NF-κB in a dose-dependent manner. researchgate.net This inhibition of NF-κB activation is a key mechanism behind the compound's observed anti-inflammatory effects, as it leads to the downregulation of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Interestingly, one study noted that the activation of NF-κB by DAMC could lead to its nuclear localization, which in turn upregulates enzymes involved in the redox cycle and enhances DNA repair, suggesting a complex, context-dependent role for DAMC in modulating this pathway. researchgate.net

Autophagy Induction and Regulation Studies

The role of this compound in the induction and regulation of autophagy is an area of ongoing research. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation can impact cell survival and death. While direct and extensive studies focusing solely on DAMC and autophagy are limited, related research provides some context. For instance, astaxanthin (B1665798) has been shown to block autophagic cell death by inhibiting pathways that can also be influenced by coumarin derivatives. kormb.or.kr The modulation of signaling pathways like PI3K/Akt and MAPK by coumarins is well-documented, and these pathways are known to be critical regulators of autophagy. mdpi.comconicet.gov.arosjournal.org However, specific studies detailing the direct impact of DAMC on autophagic markers such as LC3-II and Beclin-1 are not extensively available in the reviewed literature. kormb.or.kr

Interaction with Specific Biomolecular Targets

This compound serves as a key substrate for a unique enzyme initially identified as Acetoxy Drug: Protein Transacetylase (TAase) and later identified as Calreticulin (CRT), leading to the term Calreticulin Transacetylase (CRTAase). researchgate.netnih.gov This enzyme, located in the endoplasmic reticulum, catalyzes the transfer of acetyl groups from DAMC to various receptor proteins, thereby modulating their function. nih.govmdpi.com

Calreticulin Transacetylase (CRTAase): DAMC is a model substrate for CRTAase. The enzyme facilitates the transfer of acetyl groups from DAMC to itself (autoacetylation) and to other target proteins. researchgate.netnih.govcornell.edu This process is inhibited by Ca²⁺. nih.govcornell.edu The transacetylase activity of CRT in the presence of DAMC introduces a new aspect to its multifaceted role in cellular processes. researchgate.net

NADPH Cytochrome C Reductase: DAMC has been shown to cause a time-dependent, irreversible activation of hepatic NADPH Cytochrome C Reductase. ebi.ac.uknih.govlivedna.net Preincubation of liver microsomes with DAMC at a concentration of 25 µM resulted in a nearly 600% enhancement of the enzyme's catalytic activity. ebi.ac.uk This activation is mediated by CRTAase, which transfers an acetyl group from DAMC to the active site of the reductase. ebi.ac.uknih.gov The deacetylated form of DAMC, 7,8-dihydroxy-4-methylcoumarin, does not produce this activation effect. ebi.ac.uk

Nitric Oxide Synthase (NOS): CRTAase catalyzes the acetylation of Nitric Oxide Synthase (NOS) by DAMC, leading to a significant activation of the enzyme. nih.govmdpi.comnih.govcuni.cz This enhanced NOS activity results in increased production of nitric oxide (NO), which can act as an inducer for other factors like Vascular Endothelial Growth Factor (VEGF). nih.gov

The table below summarizes the effect of DAMC on these enzymes.

Table 1: Interaction of this compound with Specific Enzymes| Enzyme | Effect of DAMC | Mediating Enzyme | Key Findings | Citations |

|---|---|---|---|---|

| Calreticulin Transacetylase (CRTAase) | Substrate | N/A | DAMC is a model acetoxycoumarin used to assay CRTAase activity. It donates its acetyl group. | researchgate.netnih.gov |

| NADPH Cytochrome C Reductase | Activation | CRTAase | Irreversible, time-dependent activation; ~600% increase in activity at 25 µM. | ebi.ac.uknih.gov |

| Nitric Oxide Synthase (NOS) | Activation | CRTAase | Robust activation through acetylation, leading to increased NO production. | nih.govnih.govcuni.cz |

| Glutathione (B108866) S-transferase (GST) | Inhibition | CRTAase | Acetylation of GST by DAMC leads to inhibition of its catalytic activity. | researchgate.netmdpi.com |

This compound is a potent modulator of protein acetylation through a novel pathway independent of acetyl-CoA. cuni.czsci-hub.se This process is primarily mediated by Calreticulin Transacetylase (CRTAase), which utilizes DAMC as a donor of acetyl groups. researchgate.netnih.gov The acetyl groups are transferred to specific lysine (B10760008) residues on target proteins, altering their structure and function. cornell.edu

CRTAase itself undergoes autoacetylation in the presence of DAMC. nih.govcornell.edu Mass spectrometry has identified several acetylated lysine residues in both the N- and P-domains of CRTAase. cornell.edu This autoacetylation is believed to neutralize the positive charge of lysine residues, which may facilitate the interaction of CRTAase with its protein substrates for subsequent transacetylation. cornell.edu

Beyond CRTAase, DAMC-mediated acetylation affects a range of functional proteins, including enzymes like NOS and NADPH Cytochrome C Reductase, leading to the modulation of their biological activities. researchgate.netmdpi.comcuni.cz This ability to induce hyperacetylation is a key mechanism underlying some of the compound's observed biological effects, including cytotoxicity in tumor cells. researchgate.net For instance, DAMC-induced histone H3 hyperacetylation appears to be a potential target that regulates cellular responses to ionizing radiation. researchgate.net

This compound has been demonstrated to influence the expression of various genes critical for cell fate and function, including those involved in apoptosis and angiogenesis.

Pro- and Anti-apoptotic Genes: In studies with human tumor cells, the cytotoxicity induced by DAMC was associated with changes in the levels of both pro-apoptotic and anti-apoptotic regulators. researchgate.net Specifically, treatment of human glioma cells (BMG-1) with DAMC led to alterations in the levels of the pro-apoptotic protein Bax and the anti-apoptotic regulator NF-κB. researchgate.netpublicationslist.org The balance between these opposing signals is critical in determining whether a cell undergoes apoptosis. Other studies on related coumarin compounds have shown that they can induce apoptosis by up-regulating the expression of Bax and down-regulating the expression of Bcl-2. iiarjournals.org

Vascular Endothelial Growth Factor (VEGF): DAMC has been shown to augment the expression of Vascular Endothelial Growth Factor (VEGF) in human peripheral blood mononuclear cells (PBMCs). ebi.ac.uknih.gov This effect is linked to the compound's ability to activate NOS, leading to increased nitric oxide production, which in turn induces VEGF expression. nih.gov Furthermore, DAMC enhances the expression of thioredoxin (TRX), and the overexpression of TRX has been found to correlate with that of VEGF. ebi.ac.uknih.gov VEGF is a potent signal protein that promotes the growth of new blood vessels from pre-existing ones (angiogenesis). molbiolcell.orgmdpi.com

The table below summarizes the modulation of gene expression by DAMC.

Table 2: Modulation of Gene Expression by this compound| Gene/Protein Target | Cellular Context | Effect of DAMC | Associated Pathway/Mechanism | Citations |

|---|---|---|---|---|

| Bax | Human Glioma Cells (BMG-1) | Modulation of expression level | Pro-apoptotic signaling | researchgate.net |

| NF-κB (as an anti-apoptotic regulator) | Human Glioma Cells (BMG-1) | Modulation of expression level | Anti-apoptotic signaling | researchgate.net |

| Vascular Endothelial Growth Factor (VEGF) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Upregulation/Augmented expression | NOS activation, Thioredoxin overexpression | ebi.ac.uknih.gov |

Protein Acetylation Modulation

Cellular Uptake and Intracellular Distribution Studies

Specific studies detailing the cellular uptake and intracellular distribution of this compound are not extensively available in the public domain. However, research on similar molecules, such as coumarin-6, provides insights into potential mechanisms. Studies using coumarin-6 loaded into solid lipid nanoparticles (SLNs) in alveolar epithelial cells showed that the nanoparticles were taken up by the cells, with fluorescence accumulating preferentially in the perinuclear region. jpp.krakow.pl The uptake process was significantly reduced at lower temperatures (4°C compared to 37°C), suggesting an energy-dependent mechanism. jpp.krakow.pl While endocytosis might play a role, the similar temperature-dependent reduction in uptake for both free coumarin-6 and SLN-loaded coumarin-6 suggests that exchange across the plasma membrane is a primary mechanism of entry. jpp.krakow.pl

Given that DAMC is a lipophilic molecule due to its acetoxy groups, it is plausible that it can cross cellular membranes via passive diffusion. Once inside the cell, its primary site of action appears to be the endoplasmic reticulum, where it interacts with Calreticulin Transacetylase. researchgate.netnih.gov Its effects on nuclear proteins like histones and transcription factors such as NF-κB imply that it or its metabolites can also distribute to the nucleus. researchgate.net

Subcellular Localization Investigations

Understanding the subcellular distribution of a compound is essential for elucidating its mechanism of action. For this compound (DAMC), investigations have revealed a significant interaction with Calreticulin (CRT), a highly conserved and multifunctional protein. nih.govresearchgate.net CRT is predominantly found as a resident protein of the endoplasmic reticulum (ER), where it plays crucial roles in calcium homeostasis and protein folding. nih.govresearchgate.net However, CRT has also been identified in other cellular compartments, including the cytoplasm, on the cell surface, and in the extracellular matrix, participating in diverse processes like gene expression and immune response. nih.govresearchgate.net

The interaction between DAMC and CRT is of particular interest. It has been demonstrated that CRT possesses transacetylase activity, which is activated in the presence of polyphenolic acetates like DAMC. researchgate.net This interaction suggests that the biological effects of DAMC may be mediated, at least in part, through the CRT-dependent acetylation of target proteins, thereby influencing various cell signaling pathways. researchgate.netresearchgate.net

Molecular modeling and docking studies have provided further detail on this interaction, predicting that the P-domain of CRT is the most thermodynamically and sterically favorable region for the binding of acylated coumarins such as DAMC. nih.gov Immunocytochemical studies have confirmed that CRT expression is primarily localized in the cytoplasm of certain cell lines, which would be a key site of action for DAMC. researchgate.net The intrinsic fluorescence of the coumarin scaffold, or its deacetylated product 7,8-dihydroxy-4-methylcoumarin, is a valuable property that can be exploited in cell imaging and localization studies. du.ac.inresearchgate.net

Table 2: Summary of Subcellular Localization Findings for this compound (DAMC)

| Finding | Details | Methodology | Reference |

|---|---|---|---|

| Primary Interacting Protein | Calreticulin (CRT) | Biochemical Assays | nih.govresearchgate.net |

| Primary Localization of CRT | Endoplasmic Reticulum (ER), Cytoplasm, Cell Surface | Literature Review, Immunocytochemistry | nih.govresearchgate.net |

| Observed CRT Localization | Mainly localized in the cytoplasm in human glioma and head and neck carcinoma cells. | Immunocytochemistry | researchgate.net |

| Molecular Binding Site | The P-domain of Calreticulin was identified as the most favorable binding region for DAMC. | Molecular Docking Simulations | nih.gov |

| Functional Consequence | Binding to CRT activates its transacetylase activity, leading to acetylation of downstream proteins. | Enzyme Activity Assays | researchgate.netnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7,8 Diacetoxy 4 Methylcoumarin and Its Analogues

Elucidation of Pharmacophoric Requirements for Specific Mechanistic Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For coumarin (B35378) derivatives, several key features have been identified as crucial for their various activities.

The coumarin nucleus itself, a fused system of benzene (B151609) and α-pyrone rings, is a recognized privileged scaffold in medicinal chemistry. raijmr.comfrontiersin.org Its unique electronic and physicochemical properties, such as planarity and electron-rich nature, allow it to interact with a variety of biological targets. frontiersin.org

For antioxidant and neuroprotective activities, the presence and position of hydroxyl or acetoxy groups on the benzenoid ring are critical. jst.go.jp Specifically, an ortho-dihydroxy (catechol) or ortho-diacetoxy arrangement, as seen in 7,8-dihydroxy and 7,8-diacetoxy-4-methylcoumarins, confers considerable antioxidant and neuroprotective effects. jst.go.jp The catechol group is a potent radical scavenger, capable of forming a resonance-stable radical. nih.gov The diacetoxy functionality is also effective, potentially due to in-situ hydrolysis to the corresponding dihydroxy compound by cellular esterases. jst.go.jp

In the context of anticancer activity, the 7,8-diacetoxy arrangement is known to enhance the compound's effects. iiarjournals.org Furthermore, modifications at the C3 and C4 positions of the coumarin ring are pivotal. frontiersin.org The 4-methyl group is considered advantageous as it may reduce the likelihood of metabolic transformation into mutagenic derivatives. tandfonline.com For activity related to the inhibition of protein transacetylase (TAase), the pyran ring carbonyl group is a cardinal requirement. nih.gov

Ligand-based pharmacophore modeling has been employed to identify key features for dual inhibition of enzymes like α-glucosidase and α-amylase, highlighting the importance of specific hydrogen bond acceptors and hydrophobic regions for designing new coumarin-based inhibitors. mdpi.com

Influence of Substituents on Mechanistic Potency and Selectivity (e.g., position of acetoxy/hydroxy groups, C3 modifications)

The potency and selectivity of 7,8-diacetoxy-4-methylcoumarin analogues are highly dependent on the specific substituents on the coumarin scaffold.

Position of Acetoxy/Hydroxy Groups: The substitution pattern of hydroxyl and acetoxy groups on the benzene ring significantly impacts biological activity. Studies comparing dihydroxy-4-methylcoumarins have shown that the antioxidant and neuroprotective potency generally follows the order: 7,8-dihydroxy > 6,7-dihydroxy > 5,7-dihydroxy. nih.govtandfonline.com The 7,8-dihydroxy substitution (an ortho-dihydroxy or catechol system) is particularly effective. nih.gov

Interestingly, replacing the hydroxyl groups with acetoxy groups often retains or sometimes modulates the activity. For instance, both 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and this compound (DAMC) exhibit superb antioxidant, radical scavenging, and neuroprotective properties. jst.go.jpresearchgate.netebi.ac.uk However, in some assays, the hydroxylated forms are more potent. For example, DHMC was found to be more effective at suppressing neutrophil oxidative metabolism than DAMC. nih.gov Conversely, DAMC demonstrated a unique ability to cause irreversible hyperbolic activation of rat liver microsomal NADPH-cytochrome C reductase, an effect not observed with its deacetylated counterpart, DHMC. ebi.ac.uk This activation is attributed to a transacetylase-mediated transfer of an acetyl group from DAMC to the enzyme. ebi.ac.uk

A comparative study on the anti-inflammatory activities of DHMC and its acetylated derivatives, including this compound (DAMC) and the mono-acetylated 8-acetoxy-7-hydroxy-4-methylcoumarin, was conducted to understand the role of acetylation. grafiati.com

C3 Modifications: The C3 position of the coumarin ring is a common site for modification to modulate bioactivity. frontiersin.org In anticancer studies, introducing substituents at the C3 position of the this compound scaffold has shown promising results. For example, adding ethoxycarbonylmethyl or ethoxycarbonylethyl groups to the C3 position of this compound improved its cytotoxic potency against K562 and MCF-7 cancer cell lines compared to the unsubstituted parent compound. tandfonline.comtandfonline.com

Similarly, for 7,8-dihydroxy-4-methylcoumarin analogues, the introduction of long alkyl chains (like an n-decyl chain) at the C3 position significantly enhanced anticancer activity, likely by increasing lipophilicity and cell penetration. tandfonline.comtandfonline.com In contrast, for antioxidant activity, the introduction of an ethoxycarbonylmethyl or ethoxycarbonylethyl moiety at the C3 position of 7,8-dihydroxy-4-methylcoumarin did not significantly affect its activity. biocrick.com However, another study found that an ethoxycarbonylethyl substituent at C3 increased the antioxidant capacity of both 7,8-dihydroxy- and this compound. researchgate.net

The table below summarizes the cytotoxic effects of this compound and its C3-substituted analogues on different cancer cell lines.

| Compound | Substituent at C3 | Cell Line | IC₅₀ (µM) | Reference |

| This compound | -H | K562 | >100 | tandfonline.com |

| MCF-7 | >100 | tandfonline.com | ||

| LS180 | >100 | tandfonline.com | ||

| 7,8-Diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin | -CH₂COOEt | K562 | 87.1 | tandfonline.com |

| MCF-7 | 78.3 | tandfonline.com | ||

| LS180 | >100 | tandfonline.com | ||

| 7,8-Diacetoxy-3-ethoxycarbonylethyl-4-methylcoumarin | -(CH₂)₂COOEt | K562 | 62.7 | tandfonline.com |

| MCF-7 | 68.4 | tandfonline.com | ||

| LS180 | >100 | tandfonline.com |

Data sourced from a study on 4-methylcoumarin (B1582148) derivatives as anticancer agents. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new, unsynthesized molecules and for understanding the physicochemical properties that govern their potency. tandfonline.comresearchgate.net

Several QSAR studies have been performed on coumarin derivatives to model various biological activities. For antioxidant activity, a QSAR model was developed for a series of 37 coumarin derivatives, including those with hydroxy and acetoxy substitutions. tandfonline.comnih.gov The best model revealed that molecular complexity, H-bond donor character, and lipophilicity are important parameters for describing antioxidant activity. tandfonline.comnih.gov Another QSAR study on coumarin derivatives' antifungal activity found that multiple electron-withdrawing groups, especially at the C3 position, enhanced activity against Macrophomina phaseolina. bohrium.com

For anticancer activity, a 2D-QSAR model for coumarin derivatives as cyclin-dependent kinase (CDK) inhibitors suggested that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net In a study on polyphenolic acetates, including acetoxycoumarins, as substrates for protein transacetylase, QSAR models were developed to correlate structural descriptors with antimycobacterial activity. scispace.com These studies help in identifying the essential structural features that impart the desired biological potential to coumarin molecules. tandfonline.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are powerful computational strategies used in drug discovery to design novel, potent, and selective compounds.

Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD approaches are used. These methods rely on the knowledge of a set of molecules known to be active. For instance, the coumarin scaffold has been used as a starting point for designing hybrid molecules by combining it with other bioactive fragments to create multitarget-directed ligands (MTDLs). mdpi.com This strategy has been used to design inhibitors of cholinesterases and monoamine oxidase-B for potential application in Alzheimer's disease. mdpi.com A ligand-based 3D pharmacophore model was generated to discover novel coumarin-like dual inhibitors of α-glucosidase and α-amylase for managing hyperglycemia. mdpi.com

Structure-Based Drug Design (SBDD): SBDD relies on the known 3D structure of the target protein. Molecular docking, a key SBDD technique, predicts how a ligand binds to the active site of a protein. This method has been widely applied to coumarin derivatives. For example, docking studies were used to investigate the binding of 7,8-dihydroxy-4-methylcoumarin analogues to pro-inflammatory cytokine target proteins to design novel anti-inflammatory agents. researchgate.net In another study, molecular docking was used to screen coumarin derivatives against the VEGFR-2 target protein to design new anti-breast cancer agents. pcbiochemres.com These computational approaches allow for the rational design of new derivatives with improved binding affinity and selectivity, guiding synthetic efforts and reducing the time and resources required for drug discovery. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 7,8 Diacetoxy 4 Methylcoumarin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, reactivity, and spectroscopic properties of 7,8-diacetoxy-4-methylcoumarin.

Density Functional Theory (DFT) is a common method used to investigate the electronic properties of coumarin (B35378) derivatives. informaticsjournals.co.innatscidiscovery.com These calculations help in understanding the molecule's reactivity and stability through the analysis of Frontier Molecular Orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). informaticsjournals.co.in The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. informaticsjournals.co.in

The molecular electrostatic potential (MEP) is another important descriptor derived from quantum chemical calculations. natscidiscovery.com It provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Table 1: Key Electronic Properties of Coumarin Derivatives from Quantum Chemical Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. informaticsjournals.co.in |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density. | Identifies regions for electrophilic and nucleophilic attack. natscidiscovery.com |

| NBO Analysis | Analyzes the electron density in terms of localized bonds and lone pairs. | Reveals intramolecular charge transfer and stabilizing interactions. researchgate.net |

This table is a representative summary of data commonly generated in quantum chemical studies of coumarin derivatives.

Conformational analysis of this compound is performed to identify its most stable three-dimensional structures. researchgate.net Techniques such as potential energy scans are initially used, often at a molecular mechanics level (e.g., MMFF), to explore the rotational possibilities of the substituent groups. researchgate.net The resulting conformers are then typically re-optimized using more accurate quantum chemical methods like DFT with appropriate basis sets (e.g., B3LYP/cc-pVDZ). researchgate.net

These calculations indicate that the coumarin system is nearly planar. researchgate.net For this compound, different conformers can arise from the rotation of the acetoxy groups. researchgate.net Energy minimization calculations help determine the most stable conformer in the gas phase, which can then be compared with experimental solid-state structures obtained from X-ray crystallography. researchgate.netnih.gov Such comparisons reveal that intermolecular forces in the crystal lattice are generally too weak to induce significant conformational changes from the gas-phase minimum. researchgate.net

In some cases, one of the acetate (B1210297) substituents may be disordered over multiple conformations in the crystal structure. researchgate.net The packing of the molecules in the crystal is often dominated by π–π stacking of the coumarin rings. researchgate.netiucr.org

Quantum chemical calculations are also employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. researchgate.netarkat-usa.org

NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. researchgate.net The calculated shifts, often referenced to a standard like tetramethylsilane (B1202638) (TMS), generally show good agreement with experimental data obtained in solvents like DMSO-d6. arkat-usa.orgpmf.unsa.ba

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π →π* transitions. informaticsjournals.co.in The predicted spectra can be compared with experimental UV-Vis spectra recorded in various solvents. nih.govthaiscience.info

IR Spectra: The harmonic vibrational frequencies can be calculated using DFT. natscidiscovery.comresearchgate.net These theoretical frequencies are often scaled to better match the experimental FT-IR spectra, aiding in the precise assignment of vibrational modes. researchgate.net

Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for Coumarin Derivatives

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Experimental Correlation |

|---|---|---|---|

| NMR | Chemical Shifts (δ) | GIAO, DFT (e.g., M06-2X) | Good agreement with experimental ¹H and ¹³C NMR spectra. arkat-usa.orgpmf.unsa.ba |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT | Correlates with experimental absorption maxima, indicating electronic transitions. researchgate.netthaiscience.info |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Scaled theoretical frequencies match well with experimental FT-IR bands. natscidiscovery.comresearchgate.net |

This table provides a general overview of the application of computational methods in predicting spectroscopic properties for coumarin-related structures.

Conformational Analysis and Energy Minimization

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. informaticsjournals.co.innih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.

Molecular docking studies have been employed to investigate the interaction of this compound and related compounds with various protein targets. nih.govresearchgate.net

Calreticulin (B1178941) (CRT): Docking studies have been performed to understand the binding of acylated coumarins, including this compound, to calreticulin. nih.govebi.ac.uk These studies, often using software like Molecular Operating Environment (MOE), have pointed to the P-domain of CRT as the most favorable binding region. nih.govresearchgate.net Specifically, blind docking simulations have identified tryptophan residue 200 within the active site on CRT as a key interaction point. nih.gov Computational blind docking has also suggested the involvement of lysine (B10760008) residues Lys-173 and Lys-174 in the P-domain in binding acyloxycoumarins. nih.gov

Topoisomerase I: While specific docking studies for this compound with topoisomerase I are not extensively detailed in the provided context, related coumarin derivatives have been investigated as topoisomerase inhibitors. researchgate.netmdpi.comamegroups.org Molecular docking is a key tool in these investigations to predict binding modes within the enzyme's active site. mdpi.com

2VF5 enzyme: Molecular docking has been used to elucidate the interaction of coumarin derivatives with the 2VF5 enzyme, providing insights into their potential antibacterial mechanisms. researchgate.net

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. csic.es These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding.

The binding energy, inhibition constant (Ki), and intermolecular energy are key parameters derived from docking calculations. acs.org For instance, in the docking of coumarin derivatives, the Gibbs free energy (ΔG) and inhibition constant are calculated to quantify the binding affinity. researchgate.net

Following the initial docking, molecular dynamics (MD) simulations can be performed to refine the docked poses and further investigate the stability of the ligand-protein complex. csic.es These simulations can provide a more detailed picture of the interactions, including hydrogen bonds and hydrophobic contacts, over time. csic.esplos.org The analysis of interaction energies, broken down into electrostatic and van der Waals components, can validate the binding energies obtained from docking. acs.org

Table 3: Parameters from Molecular Docking and Binding Affinity Predictions

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | The free energy change upon ligand binding. | A lower value indicates stronger binding. acs.org |

| Inhibition Constant (Ki) | The concentration of inhibitor required to decrease the maximal rate of an enzyme by half. | A smaller Ki value signifies a more potent inhibitor. researchgate.net |

| Scoring Function (e.g., Glide GScore) | A value calculated by the docking software to rank different binding poses. | Helps in identifying the most likely binding mode. csic.es |

| Intermolecular Energy | The energy of interaction between the ligand and the protein. | Comprises van der Waals and electrostatic contributions. acs.org |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and protein. | Key contributors to binding specificity and affinity. |

This table summarizes the key outputs of molecular docking studies used to assess ligand-protein interactions.

Identification of Putative Binding Sites on Macromolecules (e.g., Calreticulin, Topoisomerase I, 2VF5 enzyme)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed insights into the conformational dynamics, stability, and interactions of molecules like this compound at an atomic level. These simulations are crucial for understanding how the compound behaves in different environments and how it interacts with biological targets.

The conformational landscape of a molecule in solution dictates its physicochemical properties and biological activity. MD simulations can explore this landscape by modeling the molecule's interactions with solvent molecules, typically water, to mimic physiological conditions. While specific MD studies focusing solely on the conformational stability of this compound in solution are not extensively detailed in the public literature, the principles of such analyses are well-established through research on analogous coumarin derivatives.

For instance, MD simulations on other coumarins investigate parameters like the root-mean-square deviation (RMSD) to assess structural stability over time and the radius of gyration (Rg) to understand the molecule's compactness. mdpi.com Analysis of the solvent-accessible surface area (SASA) reveals how the molecule exposes itself to the solvent environment. mdpi.com For this compound, simulations would likely focus on the rotational freedom of the two acetoxy groups at positions 7 and 8, as their orientation can significantly influence the molecule's polarity and interaction potential. The flexibility of these groups, along with the planarity of the core coumarin ring system, would be key determinants of its dynamic behavior in an aqueous environment. Studies on similar molecules have used force fields like GAFF2 for the ligand and TIP3P for the water model to conduct these simulations. mdpi.com

MD simulations are instrumental in refining the static picture provided by molecular docking and predicting the stability of a compound bound to a protein target. These simulations can also be used to calculate the binding free energy, which quantifies the affinity between the ligand and the protein.

Computational studies have explored the interaction of this compound (also referred to as DAMC) with several protein targets. Molecular modelling and docking studies on the protein Calreticulin (CRT) identified the P domain as the most thermodynamically and sterically favorable region for the binding of acylated coumarins like DAMC. nih.gov The interaction is predicted to be spontaneous and exothermic. nih.gov Spectroscopic and molecular modeling investigations further suggest that DAMC binds to a single site within the P domain of CRT, involving a dynamic quenching mechanism. nih.gov

In another study, the interaction of DAMC with M. tuberculosis glutamine synthetase (Mtb GS) was investigated. scispace.com Docking studies predicted that DAMC binds on the protein surface, away from the known active site of the enzyme. A more refined docking analysis suggested a cation-π interaction between the ε-amino group of a lysine residue (Lys4) and the benzene (B151609) ring of the coumarin. scispace.com

While direct binding free energy calculations for DAMC from MD simulations are not widely published, the methodologies for such calculations are well-established. nih.govnih.govscispace.com These methods, such as thermodynamic integration or free energy perturbation, analyze the simulation trajectories to provide a quantitative measure of binding affinity, often expressed in kcal/mol. For the related compound, 7,8-dihydroxy-4-methylcoumarin (B1670369), a binding energy of -7.3 kcal/mol was calculated for its interaction with tyrosinase through molecular docking, suggesting a strong binding affinity for this class of compounds with their targets. mdpi.com

Conformational Stability and Dynamics in Solution

In Silico Prediction of ADMET Properties (Computational Models Only)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in computational drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. computabio.com Various computational models are used to predict these properties based on the molecule's chemical structure.

In silico ADMET predictions have been performed for this compound and related polyphenolic acetates. scispace.com These computational models use quantitative structure-activity relationships (QSAR) to forecast a compound's behavior in the body. memphis.edu The predictions are based on large datasets of compounds with known properties. scispace.com For instance, pharmacokinetic parameters for similar 4-methylcoumarin (B1582148) derivatives have been calculated using software like Qikprop to analyze compliance with guidelines such as Lipinski's rule of five. nih.gov

Key ADMET properties predicted for compounds like this compound include blood-brain barrier (BBB) penetration, plasma protein binding, interaction with metabolic enzymes like cytochrome P450 2D6 (CYP2D6), and potential for hepatotoxicity. scispace.com

Below are tables summarizing the types of computational models used for these predictions.

Table 1: Computational Models for ADMET Prediction

| ADMET Property | Model Description | Basis of Prediction |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of a compound crossing from the blood into the central nervous system. | Based on a quantitative linear regression model and confidence ellipses in the ADMET PSA 2D vs. AlogP98 plane, derived from over 800 known compounds. scispace.com |

| Plasma Protein Binding | Predicts the extent to which a compound will bind to carrier proteins in the blood. | Based on AlogP98 and 1D similarities to "marker" molecules known to bind at ≥90% or ≥95% levels. scispace.com |

| CYP2D6 Binding | Predicts the potential for inhibition of the cytochrome P450 2D6 enzyme, a key player in drug metabolism. | Based on a training set of 100 compounds with known CYP2D6 inhibition profiles, using the 2D chemical structure as input. scispace.com |

| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | Based on an ensemble recursive partitioning model of 382 compounds known to exhibit liver toxicity or trigger elevated aminotransferase levels. scispace.com |

Table 2: Predicted Pharmacokinetic Properties and Rules

| Parameter / Rule | Description | Relevance |

|---|---|---|

| Molecular Weight | The mass of one mole of the compound. | Influences absorption and distribution; often considered in drug-likeness rules. nih.gov |

| QPlogPo/w | The predicted octanol/water partition coefficient. | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. nih.gov |

| Hydrogen Bond Acceptors/Donors | The number of atoms that can accept or donate a hydrogen bond. | Crucial for solubility and binding to biological targets; key components of Lipinski's rules. nih.gov |

| QPlog BB | The predicted brain/blood partition coefficient. | Indicates the ability of the compound to penetrate the blood-brain barrier. nih.gov |

| Percent Human Oral Absorption | An estimation of the extent to which the compound will be absorbed after oral administration. | A critical parameter for orally delivered drugs, with values typically categorized as low, medium, or high. nih.gov |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Violations of these rules may indicate potential problems with pharmacokinetics. nih.gov |

Advanced Analytical Methodologies for Research on 7,8 Diacetoxy 4 Methylcoumarin

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are indispensable for isolating and quantifying 7,8-Diacetoxy-4-methylcoumarin and its metabolites from intricate research matrices such as cellular extracts and enzymatic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DAMC and its derivatives. researchgate.net Reverse-phase HPLC methods are commonly employed, offering robust and scalable separation. sielc.com A typical HPLC system for analyzing DAMC and its deacetylated metabolite, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC), might utilize a C18 column. researchgate.net

Method parameters can be optimized for specific applications. For instance, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, allows for the effective separation of DAMC from its more polar metabolites. researchgate.netsielc.com The use of formic acid is particularly advantageous for applications where the eluent is directed to a mass spectrometer for further analysis. sielc.com The following table outlines typical HPLC parameters for the analysis of DAMC and related compounds.

| Parameter | Value | Reference |